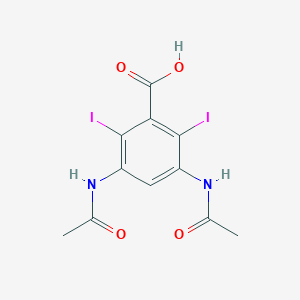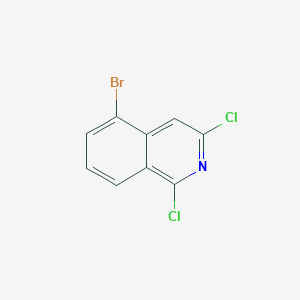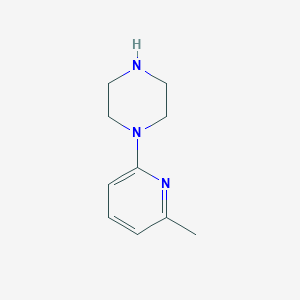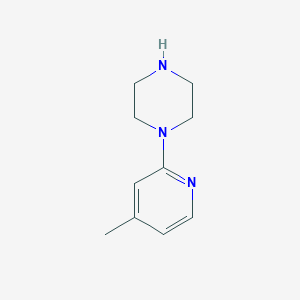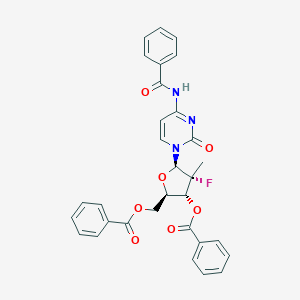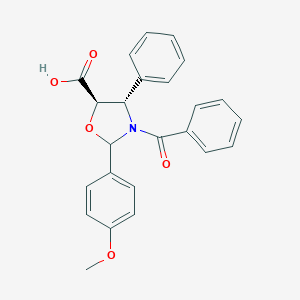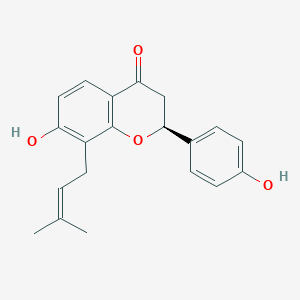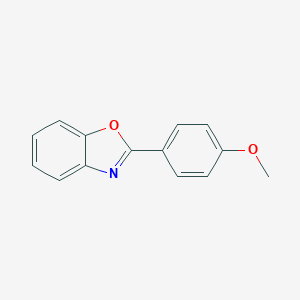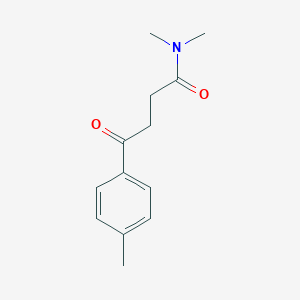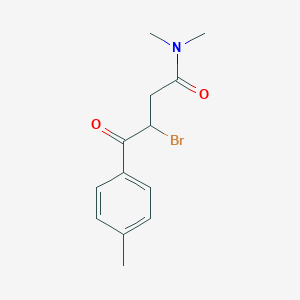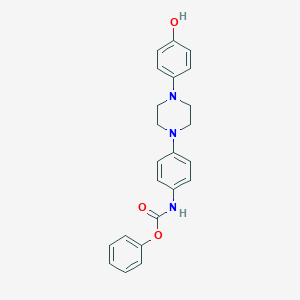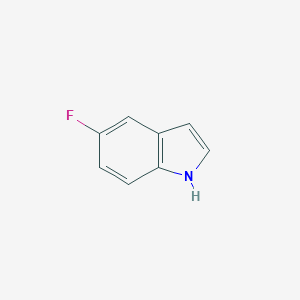
5-Fluoroindole
Overview
Description
5-Fluoroindole is a fluorinated derivative of indole, a bicyclic heterocycle . It has a fluorine atom at the 5-position . It is used as a reagent in various biochemical preparation procedures, including the preparation of 5-HT6 receptor ligands, immunosuppressive agents, tryptophan dioxygenase inhibitors, anticancer agents, antibacterial agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, selective serotonin reuptake inhibitors, and myeloperoxidase inhibitors .
Synthesis Analysis
5-Fluoroindole can be synthesized through various methods. For instance, it can be used as a starting material in the biosynthetic synthesis of halogenated indolmycin antibiotics . It can also be used as a reagent in the preparation of antitumor agents, antimicrobial agents, immunosuppressants, and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoroindole is C8H6FN . The molecular weight is 135.14 g/mol . The structure of 5-Fluoroindole consists of an indole moiety with a fluorine atom at the 5-position .
Chemical Reactions Analysis
5-Fluoroindole can undergo various chemical reactions. For instance, it can be converted to 5-fluoroindole-3-pyruvate when L-amino acid oxidase (LAAO) is added to the reaction . It can also be used in the preparation of 5-fluoroindole-3-acetic acid .
Physical And Chemical Properties Analysis
5-Fluoroindole is a white to slightly off-white crystalline powder . It forms a colorless, clear solution when dissolved 1% in methanol . It has a melting point of 45-48 °C .
Scientific Research Applications
1. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives
- Summary of Application: 5-Fluoroindole is used in the synthesis of indole-containing acyloin derivatives, which are key intermediates of many antimicrobial/antiviral natural products or building blocks in the synthesis of biologically active molecules .
- Methods of Application: The biotransformation system contains the tryptophan synthase standalone β-subunit variant, Pf TrpB 6, generated from directed evolution in the literature; a commercially available L-amino acid oxidase (LAAO); and the thiamine-diphosphate (ThDP)-dependent enzyme NzsH .
- Results or Outcomes: The results demonstrate that NzsH displays a considerable substrate profile toward donor substrates for production of acyloins with different indole ring systems .
2. Synthesis and Application of Fluoroindoles
- Summary of Application: Fluorinated indole derivatives are inhibitors of HIV-1, CB2 cannabinoid receptor ligands found in the central nervous system, and factor Xa preventing thrombus .
- Methods of Application: The synthesis and application of fluoroindoles, trifluromethylpyrroles and some their azaanalogues are highlighted .
- Results or Outcomes: Fluorinated azaindoles, for example, fluorinated pyrrolopyrimidines are inhibitors of hepatitis C virus (HCV) RNA replication .
3. Conversion to 5-Fluorotryptophan
- Summary of Application: 5-Fluoroindole is converted to 5-fluorotryptophan, catalyzed by an enzyme synthase with L-serine in proliferating Escherichia coli cells .
- Methods of Application: The conversion process involves the use of an enzyme synthase with L-serine .
- Results or Outcomes: The conversion of 5-fluoroindole to 5-fluorotryptophan is successful in proliferating Escherichia coli cells .
4. Residue-Specific Introduction of 5-Fluorotryptophan into G Protein-Coupled Receptors
- Summary of Application: 5-Fluoroindole is used as a precursor for cost-effective residue-specific introduction of 5-fluorotryptophan into G protein-coupled receptors (GPCRs) expressed in Pichia pastoris .
- Methods of Application: The method involves using 5-fluoroindole as a precursor for the introduction of 5-fluorotryptophan into GPCRs .
- Results or Outcomes: The method was successfully implemented with the neurokinin 1 receptor (NK1R) .
5. Synthesis of Fluorinated Polyindoles
- Summary of Application: 5-Fluoroindole is used to synthesize polyindoles. The fluorinated polyindoles show conductivity of 7.1 × 10^-2 S/cm as well as redox properties .
- Methods of Application: The oxidative potential of 5-fluoroindole is 1.05 V vs SCE (saturated calomel electrode), which allows it to be easily polymerized electrochemically .
- Results or Outcomes: The fluorinated polyindoles synthesized using 5-fluoroindole show conductivity of 7.1 × 10^-2 S/cm as well as redox properties .
6. Interference with Quorum Sensing
- Summary of Application: Several indole derivatives, including 5-fluoroindole, dose-dependently interfere with quorum sensing (QS) and suppress prodigiosin production .
- Methods of Application: The method involves the use of 5-fluoroindole and other indole derivatives to interfere with quorum sensing .
- Results or Outcomes: The results obtained revealed that several indole derivatives, including 5-fluoroindole, dose-dependently interfered with quorum sensing (QS) and suppressed prodigiosin production .
7. Fluorine-19 Labeling of Tryptophan Residues
- Summary of Application: 5-Fluoroindole is used as a precursor for cost-effective residue-specific introduction of 5-fluorotryptophan into G protein-coupled receptors (GPCRs) expressed in Pichia pastoris .
- Methods of Application: The method involves using 5-fluoroindole as a precursor for the introduction of 5-fluorotryptophan into GPCRs .
- Results or Outcomes: The method was successfully implemented with the neurokinin 1 receptor (NK1R). The 19 F-NMR spectra of 5F-Trp-labeled NK1R showed one well-separated high field-shifted resonance .
8. Antibiofilm and Antivirulence Properties
- Summary of Application: Several indole derivatives, including 5-fluoroindole, dose-dependently interfere with quorum sensing (QS) and suppress prodigiosin production .
- Methods of Application: The method involves the use of 5-fluoroindole and other indole derivatives to interfere with quorum sensing .
- Results or Outcomes: The results obtained revealed that several indole derivatives, including 5-fluoroindole, dose-dependently interfered with quorum sensing (QS) and suppressed prodigiosin production .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindole | |
CAS RN |
399-52-0 | |
| Record name | 5-Fluoroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


